molecular formula C15H17N3O3S2 B6955390 N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B6955390
M. Wt: 351.4 g/mol
InChI Key: JZDVRYPKJRTEGR-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a piperidine ring

Properties

IUPAC Name

N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-21-12-9-16-15(23-12)17-13(19)10-5-2-3-7-18(10)14(20)11-6-4-8-22-11/h4,6,8-10H,2-3,5,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDVRYPKJRTEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)NC(=O)C2CCCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from a suitable diene and a sulfur source.

    Coupling Reactions: The thiazole and thiophene rings are coupled to a piperidine derivative through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or thiophene derivatives.

Scientific Research Applications

N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxy-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide: can be compared with other compounds containing thiazole, thiophene, and piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

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